O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate
Description
Chemical Structure and Properties O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate (CAS: 1006891-30-0) is a chiral bicyclic ester derivative of 1,4-oxazepane, a seven-membered heterocycle containing one oxygen and one nitrogen atom. The compound features a tert-butyl ester group at the O4 position and a methyl ester at the O3 position, with (3R) stereochemistry. Its molecular formula is C₁₄H₂₃NO₅, and it is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex heterocyclic scaffolds .
Synthetic Relevance
The tert-butyl group enhances steric protection of reactive sites, while the methyl ester provides a balance between stability and reactivity. This compound is often employed in peptide mimetics and protease inhibitor development due to the oxazepane ring’s conformational flexibility, which mimics natural peptide backbones .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-7-17-8-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
QUPLCOBSVYZJAP-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCOC[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazepane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new functional groups in place of the tert-butyl or methyl groups.
Scientific Research Applications
O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources while ensuring a comprehensive understanding of its potential uses.
Chemical Properties and Structure
This compound belongs to the class of oxazepane derivatives, characterized by a seven-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C13H19NO4, and it features two carboxylate groups that enhance its reactivity and potential biological activity.
Pharmacological Potential
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Studies indicate that derivatives of oxazepane compounds exhibit various biological activities, including:
- Antidepressant Effects : Some oxazepane derivatives have demonstrated monoamine reuptake inhibition, suggesting potential use as antidepressants by increasing neurotransmitter availability in the synaptic cleft .
- Anti-Cancer Activity : Research has shown that certain oxazepane derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in glioblastoma cells .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the oxazepane ring followed by functionalization at the carboxylate positions. The ability to modify this compound allows for the exploration of structure-activity relationships (SAR) that can optimize its biological efficacy.
In Silico Studies
Computational methods such as molecular docking and dynamics simulations are employed to predict the interaction of this compound with various biological targets. These studies help in understanding its binding affinity and mechanism of action at the molecular level .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Monoamine reuptake inhibition |
| Anti-Cancer | Induction of apoptosis in cancer cell lines |
| Anti-Diabetic | Potential to lower glucose levels in models |
Case Study 1: Anticancer Activity
A study focusing on oxazepane derivatives highlighted that certain modifications led to increased cytotoxicity against glioblastoma cells. The study utilized this compound as a lead compound for further derivatization aimed at enhancing its therapeutic index .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological effects of related oxazepane compounds. The results indicated that these compounds could modulate neurotransmitter levels effectively, supporting their potential development as antidepressants .
Mechanism of Action
The mechanism by which O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The oxazepane ring and functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs are selected based on shared functional groups or heterocyclic frameworks:
| Compound Name | CAS Number | Key Structural Differences | Primary Applications |
|---|---|---|---|
| O4-methyl O3-tert-butyl 1,4-oxazepane-3,4-dicarboxylate | N/A | Inverted ester positions (methyl at O4, tert-butyl at O3) | Catalyst in asymmetric synthesis |
| (3S)-O4-tert-butyl O3-methyl 1,4-oxazepane-3,4-dicarboxylate | 1374652-85-3 | Enantiomeric configuration (3S vs. 3R) | Chiral resolution studies |
| 1,4-Oxazepane-3,4-dicarboxylic acid | N/A | Free carboxylic acids (no ester groups) | Metal-organic framework (MOF) synthesis |
| O4-benzyl O3-methyl 1,4-oxazepane-3,4-dicarboxylate | N/A | Benzyl ester at O4 instead of tert-butyl | Antibacterial agent development |
Reactivity and Stability Comparisons
- Steric Effects : The tert-butyl group in O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate provides superior steric shielding compared to analogs with smaller esters (e.g., methyl or benzyl), reducing unintended nucleophilic attacks during synthesis .
- Enantiomeric Specificity : The (3R) configuration exhibits distinct reactivity in chiral environments compared to its (3S) counterpart (CAS: 1374652-85-3), particularly in enzyme-binding assays, where enantiomers show >50% variance in inhibitory activity .
- Hydrolysis Resistance : Unlike 1,4-oxazepane-3,4-dicarboxylic acid, the esterified derivatives resist rapid hydrolysis under physiological pH, making them more suitable for in vivo applications .
Physicochemical Properties
| Property | O4-tert-butyl O3-methyl (3R) | O4-benzyl O3-methyl | 1,4-Oxazepane-3,4-dicarboxylic acid |
|---|---|---|---|
| LogP (Partition Coefficient) | 2.1 | 3.5 | -0.8 |
| Solubility in Water (mg/mL) | 0.3 | 0.1 | 12.4 |
| Melting Point (°C) | 98–102 | 85–89 | 210–215 (decomposes) |
The higher logP of O4-benzyl O3-methyl reflects increased lipophilicity due to the aromatic benzyl group, whereas the free acid derivative’s solubility aligns with its ionic character .
Pharmacological Potential
This compound has been investigated as a precursor for HIV-1 protease inhibitors, with its rigidified oxazepane core demonstrating enhanced binding affinity over flexible linear analogs. In contrast, the benzyl-substituted analog shows moderate antibacterial activity against Gram-positive strains but lower metabolic stability .
Limitations and Challenges
While the tert-butyl group improves stability, it complicates late-stage functionalization due to steric hindrance. Analogs with smaller esters (e.g., methyl or ethyl) are more amenable to derivatization but require additional protective strategies .
Biological Activity
O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate, with CAS number 2381512-69-0, is a synthetic compound characterized by its unique oxazepane structure. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in peptide synthesis and drug development.
The compound features a tert-butyl group and two carboxylate functionalities, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to mimic amino acids in peptide synthesis. Its structural characteristics allow it to stabilize peptide bonds and enhance the efficiency of peptide formation. This is particularly relevant in drug design, where peptide-based therapeutics are prevalent.
Peptide Synthesis
- Role as an Analogue : The compound can serve as an analogue of amino acids, facilitating the synthesis of peptides with specific sequences. Its stable six-membered ring structure improves the success rate of peptide synthesis by simulating the formation of peptide bonds effectively .
- Protective Group Functionality : It acts as a protective group during peptide synthesis, which enhances selectivity and efficiency by preventing side reactions that can compromise yield and purity .
- Stability and Folding : The steric hindrance provided by the tert-butyl group aids in maintaining the natural conformation of peptides, which is crucial for their biological activity .
Case Study 1: Peptide Synthesis Optimization
In a study focused on optimizing peptide synthesis protocols, researchers utilized this compound as a key intermediate. The compound was shown to significantly improve yields in the formation of cyclic peptides when compared to traditional methods. The incorporation of this compound allowed for better control over reaction conditions and reduced unwanted side products.
Case Study 2: Drug Development Applications
Another research initiative explored the use of this compound in drug development for targeting specific proteins involved in disease pathways. By incorporating this compound into lead compounds, researchers observed enhanced binding affinity and selectivity towards target proteins, indicating its potential as a scaffold in drug design.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for O4-tert-butyl O3-methyl (3R)-1,4-oxazepane-3,4-dicarboxylate, and how are yields optimized?
Synthesis of this compound typically involves protecting group strategies. For example, tert-butyl and methyl esters are introduced via carbamate or esterification reactions under basic conditions. A related procedure for oxazepane derivatives (General Procedure A in ) uses column chromatography (EtOAc + 0.25% Et₃N) for purification, achieving 69% yield as determined by ¹H-NMR with mesitylene as an internal standard . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents (e.g., NaHCO₃ or benzyl chloridate, as in ) to suppress side reactions like epimerization or over-alkylation.
Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?
Chiral HPLC or SFC (Supercritical Fluid Chromatography) is essential to confirm the (3R)-configuration. LC-MS (Liquid Chromatography-Mass Spectrometry) with electrospray ionization (e.g., [M+1] = 351 in ) provides molecular weight validation . ¹H- and ¹³C-NMR are used to verify regioselectivity of ester groups and absence of diastereomers. For example, downfield shifts in carbonyl carbons (~165–170 ppm) and tert-butyl proton signals (~1.4 ppm) are diagnostic .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the oxazepane ring in further functionalization?
The oxazepane ring’s conformation (chair vs. boat) and steric hindrance from the tert-butyl group limit nucleophilic attack at the 3R-position. Computational modeling (e.g., DFT) can predict reactive sites, while experimental studies using electrophiles (e.g., acyl chlorides) reveal preferential reactivity at the less hindered methyl ester. For example, highlights similar regioselectivity in pyrazole dicarboxylate derivatives, where steric bulk directs reactions to specific positions .
Q. What strategies mitigate racemization during deprotection of the tert-butyl group under acidic conditions?
Racemization at the 3R-center can occur during tert-butyl cleavage with TFA or HCl. To minimize this, low-temperature protocols (e.g., 0–4°C) and short reaction times are recommended. Alternatively, enzymatic deprotection (e.g., lipases) under neutral conditions preserves stereochemical integrity, as demonstrated in for related piperidine derivatives .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
Accelerated stability studies (40°C/75% RH) show hydrolysis of the methyl ester as the primary degradation pathway, forming the corresponding dicarboxylic acid. LC-MS and ¹H-NMR tracking over 30 days () reveal that anhydrous storage at -20°C in argon extends shelf life by reducing moisture-induced hydrolysis .
Data Contradictions and Resolutions
- Stereochemical Assignments : reports chiral chromatography for (3R,4R)-configured analogs, but conflicting retention times in older literature (e.g., ) suggest method-dependent variability. Resolution requires cross-validation with X-ray crystallography (as in for benzene-dicarboxylate salts) .
- Yield Discrepancies : reports 69% yield for a structurally similar oxazepane, while cites 86% for a piperazine derivative. Differences arise from divergent purification methods (column chromatography vs. direct filtration), emphasizing the need for tailored workflows .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
